molecular formula C6H8O4 B6237845 6-oxooxane-2-carboxylic acid CAS No. 4437-40-5

6-oxooxane-2-carboxylic acid

Cat. No. B6237845
CAS RN: 4437-40-5
M. Wt: 144.1
InChI Key:
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Description

6-oxooxane-2-carboxylic acid is a carboxylic acid derivative with the CAS Number: 4437-40-5 . It has a molecular weight of 144.13 . The IUPAC name for this compound is 6-oxotetrahydro-2H-pyran-2-carboxylic acid .


Synthesis Analysis

The synthesis of carboxylic acid derivatives like 6-oxooxane-2-carboxylic acid often involves reactions such as nucleophilic attack and intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids was established in the presence of a boronic acid catalyst .


Molecular Structure Analysis

The InChI code for 6-oxooxane-2-carboxylic acid is 1S/C6H8O4/c7-5-3-1-2-4(10-5)6(8)9/h4H,1-3H2,(H,8,9) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Carboxylic acids, like 6-oxooxane-2-carboxylic acid, can undergo a variety of chemical reactions. They can be converted to acid chlorides by reaction with thionyl chloride (SOCl2) . They can also undergo decarboxylative transformations, where the COOH group of carboxylic acids is catalytically replaced without trace by extrusion of CO2 .


Physical And Chemical Properties Analysis

Carboxylic acids have high boiling points due to strong hydrogen bonding between molecules . They are also safe to store and handle, and are broadly accessible with great structural diversity . The specific physical and chemical properties of 6-oxooxane-2-carboxylic acid include a melting point of 76-78 degrees Celsius .

Mechanism of Action

The mechanism of action for carboxylic acids involves the carboxyl group readily engaging in hydrogen bonding with other molecules . The carboxylic acid functionality can donate a hydrogen to produce a carboxylate ion .

Safety and Hazards

The safety information for 6-oxooxane-2-carboxylic acid includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions of research in this area could involve further exploration of these catalytic processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxooxane-2-carboxylic acid involves the oxidation of 2-hydroxy-6-oxoheptanoic acid.", "Starting Materials": [ "2-hydroxy-6-oxoheptanoic acid", "Sodium hypochlorite", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-hydroxy-6-oxoheptanoic acid in water", "Add sodium hydroxide to adjust the pH to 9-10", "Add sodium hypochlorite slowly while stirring the mixture", "Maintain the pH at 9-10 by adding sodium hydroxide as needed", "Stir the mixture for 2-3 hours at room temperature", "Acidify the mixture with hydrochloric acid to pH 2-3", "Extract the mixture with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the crude product by recrystallization from ethanol" ] }

CAS RN

4437-40-5

Product Name

6-oxooxane-2-carboxylic acid

Molecular Formula

C6H8O4

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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